alpha-Phenylpiperidine-2-acetamide

Catalog No.
S750113
CAS No.
19395-39-2
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Phenylpiperidine-2-acetamide

CAS Number

19395-39-2

Product Name

alpha-Phenylpiperidine-2-acetamide

IUPAC Name

2-phenyl-2-piperidin-2-ylacetamide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)

InChI Key

LJLMNWPXAYKPGV-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N

Synonyms

2-Phenyl-2-(2-piperidyl)acetamide; Ritalinic Acid Amide

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N

Alpha-Phenylpiperidine-2-acetamide: is a chemical compound with the molecular formula C13H18N2O . Piperidines, which include alpha-Phenylpiperidine-2-acetamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Alpha-Phenylpiperidine-2-acetamide is a chemical compound characterized by the molecular formula C₁₃H₁₈N₂O. It features a piperidine ring substituted with a phenyl group and an acetamide moiety, which contributes to its unique properties. This compound is of interest in medicinal chemistry due to its structural similarities to various psychoactive substances and its potential therapeutic applications.

As mentioned earlier, APPA doesn't have a well-defined biological function. Its significance lies in its role as a precursor for Ritalinic Acid, which is thought to work by affecting the levels of dopamine and norepinephrine in the brain [].

  • Potential hazards: May be mildly irritating to skin and eyes.
  • Safety precautions: Wear gloves, eye protection, and a lab coat when handling.
, primarily involving oxidation and reduction processes. For example, it may be oxidized at the piperidine nitrogen or the acetamide carbon to form various derivatives. The compound has been noted for its ability to participate in multi-step reactions, often involving reagents such as sulfuric acid and acetic acid under controlled heating conditions .

Research indicates that alpha-Phenylpiperidine-2-acetamide exhibits biological activity that may be relevant for pharmacological applications. It has been studied for its potential effects on the central nervous system, with some studies suggesting it could act as a stimulant or have analgesic properties. Its structural similarity to other psychoactive compounds positions it as a candidate for further investigation in the context of drug development .

The synthesis of alpha-Phenylpiperidine-2-acetamide typically involves multi-step processes. One common method includes:

  • Starting Material: Alpha-Phenyl-2-pyridineacetonitrile.
  • Reagents: Use of sulfuric acid and acetic acid.
  • Conditions: Heating at approximately 100 °C for specific durations to facilitate the reaction.
  • Purification: The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Alpha-Phenylpiperidine-2-acetamide has potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its properties suggest it may be useful in developing new therapeutic agents targeting neurological disorders or pain management. Additionally, its chemical structure makes it a valuable intermediate in synthesizing more complex compounds .

Interaction studies of alpha-Phenylpiperidine-2-acetamide have focused on its binding affinities and effects on neurotransmitter systems. Preliminary findings indicate that it may interact with dopamine receptors, which is significant given the role of dopamine in mood regulation and reward pathways. Further studies are needed to elucidate the full scope of its interactions and potential side effects.

When comparing alpha-Phenylpiperidine-2-acetamide with similar compounds, several noteworthy analogs emerge:

Compound NameStructural FeaturesUnique Properties
MethylphenidatePiperidine ring with methyl groupStronger stimulant effects
PhenylpiperidineSubstituted piperidineUsed primarily as an analgesic
4-Methyl-alpha-phenylpiperidineMethyl substitution on phenyl groupEnhanced potency in certain receptor interactions

Alpha-Phenylpiperidine-2-acetamide stands out due to its specific acetamide group, which may confer unique pharmacokinetic properties compared to its analogs. This uniqueness warrants further exploration into its therapeutic potential and mechanism of action.

Alpha-Phenylpiperidine-2-acetamide (C₁₃H₁₈N₂O) has a molecular weight of 218.29 g/mol and features a distinctive structure comprising a piperidine ring (a six-membered amine heterocycle) with a phenyl group and an acetamide functionality. The compound's stereochemistry is noteworthy as it exists as a mixture of diastereomers (erythro and threo forms), which significantly influences its pharmacological activity and synthetic utility.

Physical characterization reveals a white to off-white solid with a melting point of 173°C and a predicted boiling point of 406.6±28.0°C. The compound exhibits a density of 1.097 g/cm³ and demonstrates limited solubility in organic solvents such as DMSO and methanol, reflecting its moderate polarity.

PropertyValueMethod
Molecular Weight218.29 g/molCalculated
Melting Point173°CExperimentally determined
Density1.097 g/cm³Predicted
Physical FormWhite to off-white solidObserved
SolubilitySlightly soluble in DMSO and methanolExperimental
pKa16.16±0.50Predicted

Significance in Medicinal Chemistry

The piperidine moiety in alpha-Phenylpiperidine-2-acetamide enhances blood-brain barrier permeability, making this structure particularly valuable for CNS-targeted applications. The compound is formally identified as Methylphenidate EP Impurity F, highlighting its critical role in quality control during drug synthesis processes. This intermediate's stereochemical properties are especially relevant as they directly influence the therapeutic efficacy of resulting pharmaceuticals, particularly methylphenidate.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19395-39-2

Dates

Modify: 2023-08-15

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